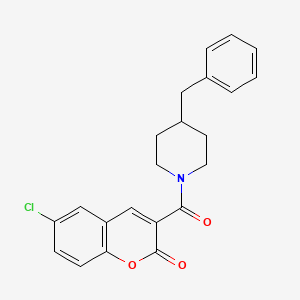
3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one is a complex organic compound that features a combination of piperidine, benzyl, and chromenone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-benzylpiperidine-1-carbonyl chloride: This can be achieved by reacting 4-benzylpiperidine with thionyl chloride under reflux conditions.
Synthesis of 6-chloro-2H-chromen-2-one: This intermediate can be synthesized through the cyclization of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of 4-benzylpiperidine-1-carbonyl chloride with 6-chloro-2H-chromen-2-one in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the chromenone moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the chromenone moiety can interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-benzylpiperidine-1-carbonyl)-6-methyl-2H-chromen-2-one
- 3-(4-benzylpiperidine-1-carbonyl)-6-bromo-2H-chromen-2-one
- 3-(4-benzylpiperidine-1-carbonyl)-6-fluoro-2H-chromen-2-one
Uniqueness
3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c23-18-6-7-20-17(13-18)14-19(22(26)27-20)21(25)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCULEHLMWSRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-cyano-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2734453.png)
![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)

![2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2734462.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B2734463.png)


![methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate](/img/structure/B2734468.png)
![Tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2734469.png)

![4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2734472.png)
![3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2734473.png)
![Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2734475.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2734476.png)
